molecular formula C14H21FN2 B4892365 N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B4892365
M. Wt: 236.33 g/mol
InChI Key: OXQMOEWVIKILFD-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 2-fluorobenzyl chloride with N,1-dimethylpiperidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of fluoro-substituted benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of fluoro-substituted benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated fluoro-substituted benzyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, resulting in specific biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-N-methylamine
  • N-(4-fluorophenyl)-N-methylamine
  • N-(2-fluorobenzyl)-N-methylamine

Uniqueness

N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to the presence of both the fluorophenyl group and the piperidine ring, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-16-9-7-13(8-10-16)17(2)11-12-5-3-4-6-14(12)15/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMOEWVIKILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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